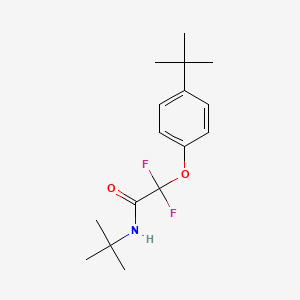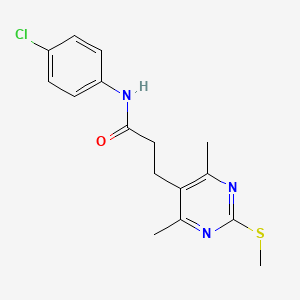
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a crucial role in the immune system, and inhibition of this enzyme has been shown to be effective in the treatment of autoimmune diseases.
Mechanism of Action
CP-690,550 selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK3, CP-690,550 can block the activation of immune cells and reduce inflammation. This mechanism of action is different from other immunosuppressive drugs, which target multiple pathways and can have more widespread effects on the immune system.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive effects, which can lead to a reduction in inflammation and autoimmune activity. However, these effects can also increase the risk of infections and other adverse events. CP-690,550 can also affect the function of certain immune cells, such as T cells and B cells, which can have both positive and negative effects on the immune system.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in lab experiments, including its selectivity for JAK3 and its ability to modulate immune cell function. However, there are also limitations to its use, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on CP-690,550, including:
1. Further exploration of its mechanism of action and effects on immune cell function.
2. Development of more selective JAK3 inhibitors with improved efficacy and safety profiles.
3. Investigation of the potential use of CP-690,550 in other autoimmune diseases.
4. Study of the long-term effects of CP-690,550 on immune function and overall health.
5. Development of new drug delivery systems to improve the bioavailability and pharmacokinetics of CP-690,550.
Synthesis Methods
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-methylsulfanylpyrimidine. This reaction produces N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide, which can be further purified and characterized using various analytical techniques.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and immune cell activation. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-10-14(11(2)19-16(18-10)22-3)8-9-15(21)20-13-6-4-12(17)5-7-13/h4-7H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSMBUXAITWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)
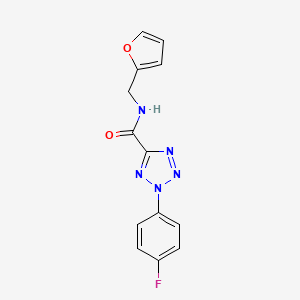
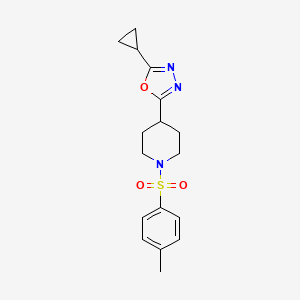

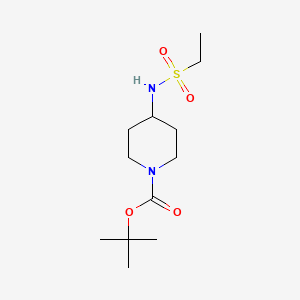
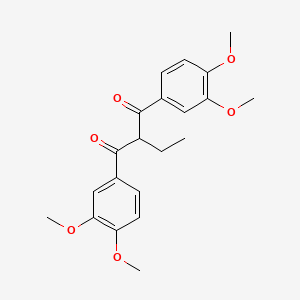
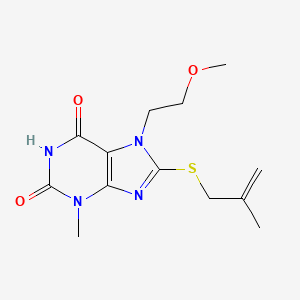
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
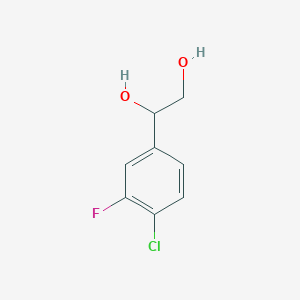

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)

